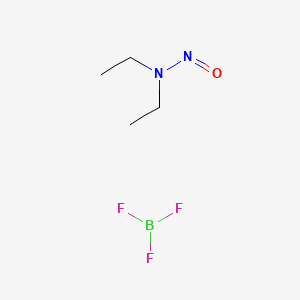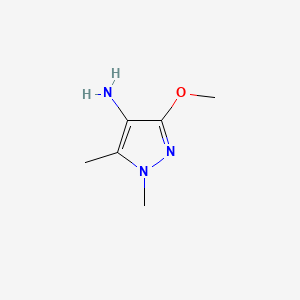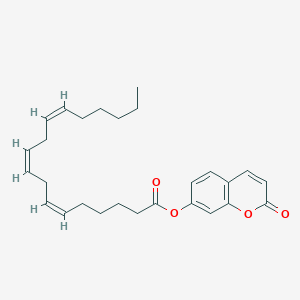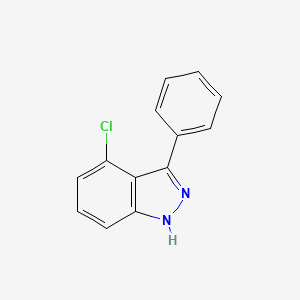
4-Chlor-3-phenyl-1H-Indazol
Übersicht
Beschreibung
4-Chloro-3-phenyl-1H-indazole is an important intermediate compound, which has a wide range of applications in pharmaceutical, pesticide, and other fields . It can be used to synthesize a variety of active chemical substances, such as drugs, pesticides, dyes, etc .
Synthesis Analysis
The synthesis of 1H-indazoles has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .Physical And Chemical Properties Analysis
4-Chloro-3-phenyl-1H-indazole is a colorless to pale yellow crystalline powder . It has a melting point of about 171-173°C . It is soluble in organic solvents (such as ethanol, dimethyl sulfoxide, etc.), but insoluble in water .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
4-Chlor-3-phenyl-1H-Indazol: wurde auf sein Potenzial als Antitumormittel untersucht. Indazol-Derivate haben gezeigt, dass sie das Zellwachstum in verschiedenen neoplastischen Zelllinien hemmen . Insbesondere können Verbindungen mit einem Indazol-Rest eine Blockade in der G0–G1-Phase des Zellzyklus verursachen, was für Krebsbehandlungsstrategien entscheidend ist .
Entzündungshemmende und analgetische Wirkungen
Der Indazol-Kern ist dafür bekannt, signifikante entzündungshemmende und analgetische Eigenschaften aufzuweisen. Dies macht This compound zu einem Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente . Sein Wirkmechanismus könnte die Hemmung von Cyclooxygenase-Enzymen beinhalten, die im Entzündungsprozess eine Schlüsselrolle spielen.
Antimikrobielle Eigenschaften
Indazol-Verbindungen wurden wegen ihrer antimikrobiellen Aktivitäten erkannt. This compound könnte bei der Synthese neuer antibakterieller und antimykotischer Wirkstoffe eingesetzt werden, um der wachsenden Besorgnis über Antibiotikaresistenz entgegenzuwirken .
Neuroprotektive Wirkungen
Forschungen haben gezeigt, dass Indazol-Derivate als neuroprotektive Mittel wirken können. Sie wurden bei der Herstellung von HIV-Proteaseinhibitoren und Acetylcholinesterase-Inhibitoren eingesetzt, die bei der Behandlung neurodegenerativer Erkrankungen wichtig sind .
Kardiovaskuläre Anwendungen
Indazole sind dafür bekannt, blutdrucksenkende Eigenschaften zu besitzen, die bei der Behandlung von Herz-Kreislauf-Erkrankungen von Vorteil sein können. This compound könnte auf sein Potenzial untersucht werden, als Vasodilatator zu wirken oder bei der Behandlung von Bluthochdruck eingesetzt zu werden .
Behandlung von Atemwegserkrankungen
Es besteht großes Interesse an Indazol-Derivaten als selektive Inhibitoren der Phosphoinositid-3-Kinase Delta (PI3Kδ) zur Behandlung von Atemwegserkrankungen. This compound könnte modifiziert werden, um seine Wirksamkeit als PI3Kδ-Inhibitor zu verbessern und so therapeutische Optionen für Erkrankungen wie Asthma und chronisch obstruktive Lungenerkrankung (COPD) zu bieten .
Safety and Hazards
Zukünftige Richtungen
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Wirkmechanismus
Target of Action
4-Chloro-3-phenyl-1H-indazole is a type of indazole-containing compound. Indazoles are known to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents Indazole derivatives are known to inhibit cell growth, particularly in colon and melanoma cell lines .
Mode of Action
It’s known that indazole derivatives can inhibit cell growth . This suggests that 4-Chloro-3-phenyl-1H-indazole may interact with its targets to disrupt cell proliferation, leading to a decrease in the growth of certain cell lines.
Biochemical Pathways
Indazole derivatives are known to have a broad range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
4-Chloro-3-phenyl-1H-indazole has been found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines . This suggests that the compound’s action results in a significant decrease in cell proliferation in these cell lines.
Biochemische Analyse
Biochemical Properties
4-Chloro-3-phenyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The interaction between 4-Chloro-3-phenyl-1H-indazole and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .
Cellular Effects
The effects of 4-Chloro-3-phenyl-1H-indazole on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Chloro-3-phenyl-1H-indazole can induce apoptosis (programmed cell death) by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins. Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .
Molecular Mechanism
At the molecular level, 4-Chloro-3-phenyl-1H-indazole exerts its effects through several mechanisms. One key mechanism is the inhibition of specific kinases, as mentioned earlier. This inhibition occurs through direct binding interactions with the enzyme’s active site, leading to a conformational change that renders the enzyme inactive. Furthermore, 4-Chloro-3-phenyl-1H-indazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-phenyl-1H-indazole can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-3-phenyl-1H-indazole remains stable under certain conditions, but it may degrade over time when exposed to light or extreme pH levels. Long-term exposure to 4-Chloro-3-phenyl-1H-indazole in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cell signaling pathways .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-phenyl-1H-indazole in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inflammation. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
4-Chloro-3-phenyl-1H-indazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted. These metabolic processes can influence the compound’s bioavailability and overall efficacy .
Transport and Distribution
Within cells and tissues, 4-Chloro-3-phenyl-1H-indazole is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, binding to plasma proteins can influence the distribution of 4-Chloro-3-phenyl-1H-indazole in the bloodstream and its subsequent uptake by target tissues .
Subcellular Localization
The subcellular localization of 4-Chloro-3-phenyl-1H-indazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 4-Chloro-3-phenyl-1H-indazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzymatic activity .
Eigenschaften
IUPAC Name |
4-chloro-3-phenyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBCDZBRDFBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743398 | |
| Record name | 4-Chloro-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13097-02-4 | |
| Record name | 4-Chloro-3-phenyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13097-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazole,4-chloro-3-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B595704.png)


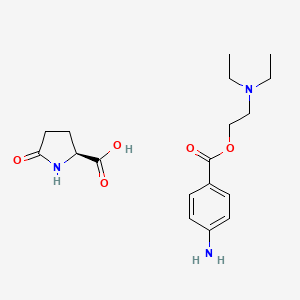
![3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one](/img/structure/B595711.png)
